4-Bromo-1-metil-5-fenil-1H-pirazol

Descripción general

Descripción

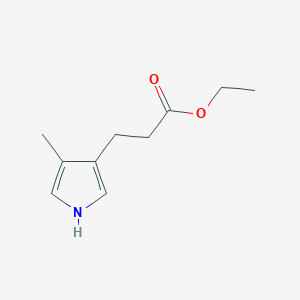

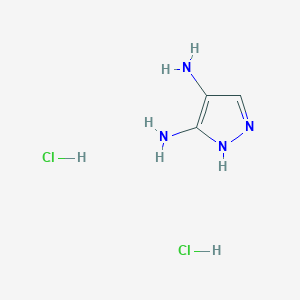

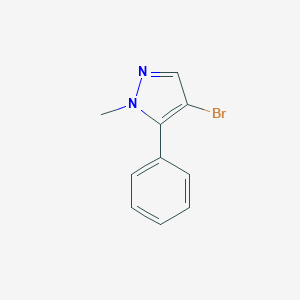

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Aplicaciones Científicas De Investigación

4-Bromo-1-methyl-5-phenyl-1H-pyrazole has several scientific research applications:

Mecanismo De Acción

Target of Action

It’s structurally similar to other pyrazole derivatives, which are known to interact with various biological targets .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-Bromo-1-methyl-5-phenyl-1H-pyrazole might interact with its target in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions .

Pharmacokinetics

It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant , which could impact their bioavailability.

Result of Action

Similar compounds have been reported to exhibit potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazoles, the class of compounds to which 4-Bromo-1-methyl-5-phenyl-1H-pyrazole belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Cellular Effects

The cellular effects of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole are not well documented. Related compounds have been shown to have significant effects on cells. For example, a newly synthesized pyrazoline derivative has been shown to have neurotoxic potentials, affecting acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Molecular Mechanism

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

It is known that pyrazoles can be involved in various reactions, including [3+2] cycloaddition reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.

4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar but with a different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .

Propiedades

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.